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Compound of Interest

Compound Name: 2-Fluoro-2-methylbutane

Cat. No.: B1626623 Get Quote

Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of 2-
fluoro-2-methylbutane (tert-amyl fluoride). Primarily aimed at researchers, scientists, and

professionals in drug development, this document elucidates the core principles governing the

reactions of this tertiary alkyl fluoride. We explore the profound influence of the carbon-fluorine

bond on reaction pathways, focusing on the competition between substitution and elimination

mechanisms. A significant emphasis is placed on the regioselectivity of elimination reactions,

detailing the mechanistic nuances that dictate the formation of Zaitsev versus Hofmann

products. The guide includes structured data tables, detailed experimental protocols for key

transformations, and Graphviz diagrams to visualize reaction mechanisms and workflows,

offering a comprehensive resource for synthetic and medicinal chemists.

Physicochemical Properties
2-Fluoro-2-methylbutane is a tertiary alkyl fluoride characterized by the exceptional strength

of its carbon-fluorine (C-F) bond. This property is central to its chemical behavior, rendering it

significantly less reactive than its heavier halogen analogs (Cl, Br, I) in many contexts.[1] Its

key physical properties are summarized below.
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Property Value Reference(s)

Molecular Formula C₅H₁₁F [2]

Molecular Weight 90.14 g/mol [2]

CAS Number 661-53-0 [3]

Boiling Point 61°C at 760 mmHg [4]

Melting Point -121°C [4]

Density 0.773 g/cm³ [4]

Refractive Index 1.354 [4]

Core Reactivity and Mechanisms
The reactivity of 2-fluoro-2-methylbutane is dominated by the nature of the C-F bond and the

tertiary substitution of the α-carbon.

Nucleophilic Substitution (Sₙ1 and Sₙ2)
Sₙ2 Reaction: The Sₙ2 pathway is effectively inhibited for 2-fluoro-2-methylbutane. The

tertiary nature of the substrate results in significant steric hindrance, preventing the backside

attack required for a concerted Sₙ2 mechanism.[5]

Sₙ1 Reaction: While tertiary alkyl halides are prone to Sₙ1 reactions via a stable tertiary

carbocation, this pathway is extremely slow for 2-fluoro-2-methylbutane. The C-F bond is

the strongest single bond to carbon, making the fluoride ion (F⁻) an exceptionally poor

leaving group.[1] Consequently, the initial, rate-determining step of heterolytic cleavage to

form the tert-amyl carbocation has a very high activation energy.
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2-Fluoro-2-methylbutane tert-Amyl Carbocation + F⁻

Step 1 (Slow)
Poor Leaving Group Substitution Product

(e.g., tert-Amyl Alcohol)
Step 2 (Fast)

- H⁺

H₂O (Nucleophile)

Click to download full resolution via product page

Caption: The Sₙ1 pathway for 2-fluoro-2-methylbutane, hindered by a slow initial step.

Elimination Reactions (E2 and E1cB)
Elimination reactions are the predominant pathways when 2-fluoro-2-methylbutane is treated

with a base. The reaction can yield two constitutional isomers: the more substituted,

thermodynamically stable 2-methyl-2-butene (Zaitsev product) and the less substituted 2-

methyl-1-butene (Hofmann product).[6]

The regiochemical outcome is dictated by a mechanistic continuum between a concerted E2

pathway and a stepwise E1cB (Elimination, Unimolecular, conjugate Base) pathway. Due to

fluorine's poor leaving group ability and strong inductive effect, the transition state often has

significant carbanionic character, favoring the E1cB-like route.[1]

E2 Mechanism: In a classic E2 reaction, a strong base abstracts a β-proton simultaneously as

the leaving group departs. With small, non-hindered bases, the reaction typically favors the

more stable Zaitsev product. However, the use of a sterically bulky base hinders the abstraction

of the more sterically inaccessible internal proton, leading to the preferential formation of the

Hofmann product.[5][7]
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2-Fluoro-2-methylbutane

2-Methyl-2-butene
(Zaitsev Product)

  Path A
(Abstracts internal H⁺)

Favored by small bases

2-Methyl-1-butene
(Hofmann Product)

  Path B
(Abstracts terminal H⁺)
Favored by bulky bases

Strong Base (B:⁻)

Click to download full resolution via product page

Caption: E2 elimination pathways leading to Zaitsev and Hofmann products.

E1cB-like Mechanism: The high electronegativity of fluorine increases the acidity of the β-

protons.[8][9] Combined with the poor leaving group nature of F⁻, this allows for a mechanism

where the base first abstracts a proton to form a carbanion intermediate. This carbanion is

more stable on the less substituted carbon (primary > secondary). The subsequent expulsion of

the fluoride ion leads to the Hofmann product. This pathway is particularly relevant for alkyl

fluorides and explains the common observation of Hofmann-selective elimination even with

small bases.[1][10][11]
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2-Fluoro-2-methylbutane Carbanion Intermediate
(more stable at terminal C)

Step 1 (Reversible)
Deprotonation 2-Methyl-1-butene

(Hofmann Product)

Step 2 (Slow)
Loss of F⁻

+ Base (B:⁻) - BH - F⁻

Click to download full resolution via product page

Caption: The E1cB mechanism, favoring the Hofmann product via a stabilized carbanion.

Quantitative Data and Regioselectivity
Direct quantitative yield data for the elimination of 2-fluoro-2-methylbutane is sparse in readily

available literature. However, the product distribution can be reliably predicted based on

established principles for tertiary alkyl halides and the unique behavior of alkyl fluorides.[1][6]

The choice of base is the critical factor.
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Base Base Type
Predicted
Major Product

Predicted
Minor Product

Rationale

Sodium Ethoxide

(NaOEt in EtOH)

Strong, Non-

hindered

2-Methyl-1-

butene

(Hofmann)

2-Methyl-2-

butene (Zaitsev)

The E1cB-like

mechanism

dominates due to

the poor F⁻

leaving group,

favoring

abstraction of the

more acidic

terminal proton

to form a more

stable primary

carbanion.[1][10]

Potassium tert-

Butoxide (KOtBu

in t-BuOH)

Strong, Bulky

2-Methyl-1-

butene

(Hofmann)

2-Methyl-2-

butene (Zaitsev)

Steric hindrance

from the bulky

base

overwhelmingly

favors

abstraction of the

sterically

accessible

terminal proton.

[5][6][12]

Experimental Protocols
The following are representative protocols for the dehydrofluorination of 2-fluoro-2-
methylbutane.

Protocol: Elimination Using Potassium tert-Butoxide
This protocol is designed to maximize the yield of the Hofmann product, 2-methyl-1-butene.

Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stirrer

and a reflux condenser. Ensure the apparatus is dry and under an inert atmosphere (e.g.,
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nitrogen or argon).

Reagent Addition: To the flask, add 20 mL of anhydrous tert-butanol followed by potassium

tert-butoxide (e.g., 5.6 g, 50 mmol). Stir the mixture until the base is fully dissolved.

Substrate Addition: Slowly add 2-fluoro-2-methylbutane (e.g., 3.0 g, 33.3 mmol) to the

stirred solution at room temperature using a dropping funnel over 15 minutes.

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

Monitor the reaction progress by gas chromatography (GC) if desired.

Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a

separatory funnel containing 50 mL of ice-cold water.

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

Washing: Combine the organic extracts and wash sequentially with 20 mL of water and 20

mL of brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and remove the solvent by simple distillation, taking care due to the volatility

of the product alkene.

Analysis: Characterize the product mixture by GC-MS and NMR to determine the product

ratio and confirm structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1626623#2-fluoro-2-methylbutane-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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